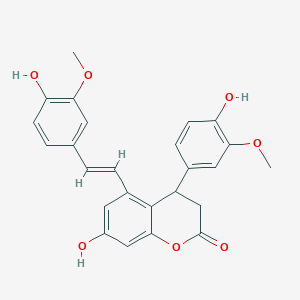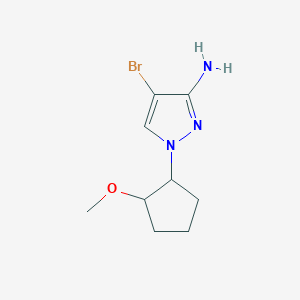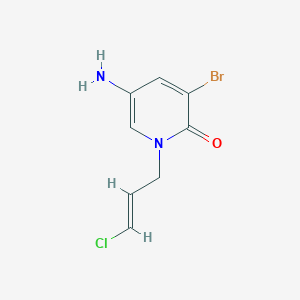![molecular formula C11H16ClNO3 B13071810 Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride CAS No. 1394042-53-5](/img/structure/B13071810.png)
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.70 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves several steps. One common method includes the reaction of 4-(aminomethyl)phenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological tool.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. These interactions can trigger various cellular pathways and processes, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-[4-(aminomethyl)phenoxy]propanoate: This compound is similar but lacks the hydrochloride salt form.
Propanoic acid, 2-[4-(aminomethyl)phenoxy]-, methyl ester: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific chemical properties and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Propriétés
Numéro CAS |
1394042-53-5 |
|---|---|
Formule moléculaire |
C11H16ClNO3 |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
methyl 2-[4-(aminomethyl)phenoxy]propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3;1H |
Clé InChI |
JYGFZGNVAJDFFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1=CC=C(C=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)

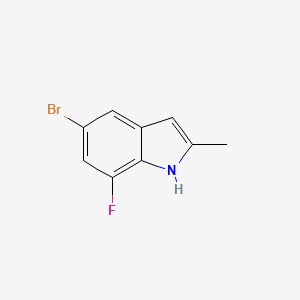
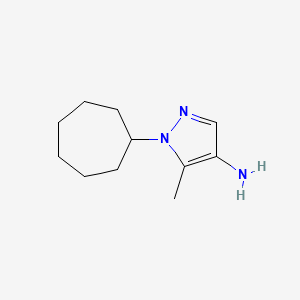
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
amine](/img/structure/B13071763.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
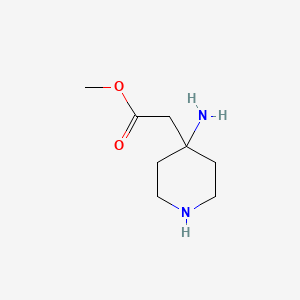
![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
